molecular formula C28H50N12O8 B14201122 L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine CAS No. 872438-52-3

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine

Cat. No.: B14201122
CAS No.: 872438-52-3
M. Wt: 682.8 g/mol
InChI Key: MTHUETLCFOTBDX-POYRNYHYSA-N
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Description

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine is a complex peptide compound It is characterized by the presence of multiple amino acids, including proline, ornithine, glycine, and threonine, linked together in a specific sequence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often used to break disulfide bonds.

    Substitution: This reaction involves the replacement of one functional group with another, often used to modify the side chains of amino acids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., dithiothreitol), and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction may yield free thiol groups.

Scientific Research Applications

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine has several scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its potential role in cellular signaling and protein-protein interactions.

    Medicine: Explored for its potential therapeutic applications, such as in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized peptides for research and development purposes.

Mechanism of Action

The mechanism of action of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their amino acid sequences and specific functional groups. The uniqueness of this compound lies in its specific sequence and the presence of multiple diaminomethylidene groups, which may confer distinct biological and chemical properties.

Properties

CAS No.

872438-52-3

Molecular Formula

C28H50N12O8

Molecular Weight

682.8 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C28H50N12O8/c1-15(41)21(26(47)48)39-24(45)18(8-4-12-35-28(31)32)38-25(46)19-9-5-13-40(19)20(42)14-36-22(43)17(7-3-11-34-27(29)30)37-23(44)16-6-2-10-33-16/h15-19,21,33,41H,2-14H2,1H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,47,48)(H4,29,30,34)(H4,31,32,35)/t15-,16+,17+,18+,19+,21+/m1/s1

InChI Key

MTHUETLCFOTBDX-POYRNYHYSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2)O

Origin of Product

United States

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